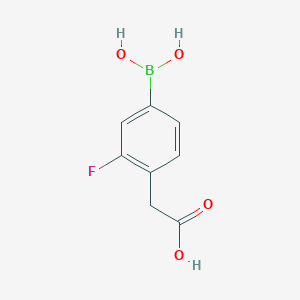

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-borono-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLWWQIHYUWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzene, which can be obtained through the fluorination of benzene using fluorine gas or other fluorinating agents.

Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Boronic Acid Formation: The final step is the introduction of the boronic acid group. This can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. The fluorine substituent at the meta position modulates electronic effects, enhancing reaction efficiency by reducing electron density at the boron center .

Key Reaction Parameters

| Condition | Typical Range | Impact on Reactivity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | High yields with low catalyst loading |

| Base | Na₂CO₃, K₃PO₄ | Aqueous/organic biphasic systems optimal |

| Temperature | 80–100°C | Accelerates coupling without decomposition |

Comparative studies with analogs (e.g., 4-carboxyphenylboronic acid) show that the carboxymethyl group improves solubility in polar solvents, facilitating homogeneous reaction conditions .

Acid-Base Reactions of the Carboxymethyl Group

The carboxylic acid moiety (–CH₂COOH) undergoes typical acid-base reactions:

-

Proton Transfer : Deprotonates in basic media (pH > 3.15) to form carboxylate (–CH₂COO⁻), enhancing water solubility .

-

Salt Formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates, useful for purification .

pKa Analysis

| Functional Group | Predicted pKa | Experimental pKa (Analog) |

|---|---|---|

| Carboxylic acid (–COOH) | 3.15 ± 0.10 | 2.98 (4-fluorobenzoic acid) |

| Boronic acid (–B(OH)₂) | 8.5–9.5 | N/A |

Esterification and Amide Formation

The carboxymethyl group reacts with alcohols or amines under standard coupling conditions:

-

Esterification : Catalyzed by DCC/DMAP, yielding esters for prodrug design.

-

Amide Bond Formation : Uses HOBt/DIC for peptide conjugation, as demonstrated in solid-phase peptide synthesis .

Example Reaction

Protodeboronation

The boronic acid group undergoes protodeboronation under acidic or basic conditions, influenced by fluorine’s electron-withdrawing effect. Comparative studies show:

Deboronation Rates

| Compound | Relative Rate (pH 7) | Stability in Aqueous Media |

|---|---|---|

| 4-(Carboxymethyl)-3-fluorobenzeneboronic acid | 1.0 | Moderate (t₁/₂ ≈ 24 h) |

| 4-Fluorobenzeneboronic acid | 2.3 | Low (t₁/₂ ≈ 8 h) |

| Phenylboronic acid | 0.7 | High (t₁/₂ ≈ 48 h) |

Fluorine’s ortho/meta positioning reduces steric hindrance, accelerating deboronation compared to non-fluorinated analogs .

Comparative Reactivity with Structural Analogs

The carboxymethyl group distinguishes this compound from similar boronic acids:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Carboxy-3-fluorophenylboronic acid | Higher acidity (pKa ≈ 3.15) due to –COOH vs. –CH₂COOH |

| 4-Fluorobenzeneboronic acid | Lacks solubility-enhancing carboxymethyl group |

| 3-Carboxy-4-fluorophenylboronic acid | Altered regioselectivity in coupling reactions |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. This reaction is pivotal for creating complex structures used in pharmaceuticals and agrochemicals. The unique reactivity profile of 4-(carboxymethyl)-3-fluorobenzeneboronic acid allows for the development of diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, 4-(carboxymethyl)-3-fluorobenzeneboronic acid is investigated for its potential as a pharmacophore in drug development. It has shown promise as an enzyme inhibitor, particularly against proteases and kinases involved in cancer progression. For instance, derivatives of boronic acids have been explored as inhibitors for AXL kinase, which plays a crucial role in tumor growth and metastasis .

Case Study: Enzyme Inhibition

A study highlighted the effectiveness of boronic acid derivatives, including 4-(carboxymethyl)-3-fluorobenzeneboronic acid, in inhibiting AXL kinase activity. This inhibition resulted in reduced cell proliferation in various cancer cell lines, demonstrating the compound's therapeutic potential .

Materials Science

In materials science, 4-(carboxymethyl)-3-fluorobenzeneboronic acid is utilized to develop advanced materials such as polymers and sensors. Its unique functional groups facilitate the creation of smart materials that can respond to environmental stimuli (e.g., pH changes). These materials are particularly valuable in drug delivery systems where controlled release is critical .

Data Table: Applications in Materials Science

| Application Area | Compound Used | Functionality | Result |

|---|---|---|---|

| Drug Delivery | Boronated Polymers | Controlled release systems | Enhanced drug efficacy |

| Sensor Development | Fluoro-Substituted Boronates | Environmental sensing | High sensitivity to analytes |

Biological Research

The interactions of 4-(carboxymethyl)-3-fluorobenzeneboronic acid with biological molecules have been extensively studied. It has been shown to bind to proteins and nucleic acids, leading to potential applications in diagnostics and therapeutics.

Case Study: Diagnostic Tools

Research demonstrated that conjugates of 4-(carboxymethyl)-3-fluorobenzeneboronic acid with fluorescent markers could be used for detecting specific biomolecules associated with diseases. This application underscores its utility in developing new diagnostic tools .

Wirkmechanismus

The mechanism of action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Substituent Position : The position of the carboxylic acid/carboxymethyl group significantly impacts reactivity. For example, 4-carboxy derivatives (e.g., 4-Carboxy-3-fluorophenylboronic acid) exhibit higher Suzuki coupling efficiency than 3-carboxy isomers due to reduced steric hindrance .

Halogen Effects : Chlorine enhances reactivity but may compromise metabolic stability in drug candidates, whereas fluorine offers a balance between reactivity and stability .

Functional Group Versatility : Carboxymethyl and carbamoyl groups expand utility in bioconjugation and targeted synthesis, though they may require protective strategies during reactions .

Biologische Aktivität

4-(Carboxymethyl)-3-fluorobenzeneboronic acid (CFBA) is an organic compound characterized by a fluorinated benzene ring, a carboxymethyl group, and a boronic acid moiety. Its chemical formula is C₈H₈BFO₄, with a molecular weight of approximately 197.96 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug delivery systems.

Structure and Properties

The unique structure of CFBA, with both a carboxymethyl group and a fluorine atom, contributes to its reactivity and potential applications in biological systems. The compound's ability to form reversible covalent complexes with diols is particularly significant for its function in glucose-responsive systems.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈BFO₄ |

| Molecular Weight | 197.96 g/mol |

| Functional Groups | Carboxylic acid, Boronic acid, Fluorine |

| Solubility | Soluble in polar solvents |

Enzyme Inhibition

CFBA has been studied for its role as an inhibitor of various enzymes, particularly kinases. Boronic acids, including CFBA, have shown promise as inhibitors for AXL kinase, which is associated with cancer progression. Studies indicate that derivatives of boronic acids can effectively inhibit this kinase, potentially leading to therapeutic applications in oncology.

Glucose-Responsive Drug Delivery

One of the most notable applications of CFBA is in the development of glucose-responsive insulin delivery systems. The boronic acid moiety allows CFBA to reversibly bind glucose, leading to changes in the physicochemical properties of drug delivery materials. This binding can trigger insulin release in response to elevated glucose levels, mimicking the physiological function of pancreatic beta cells.

Case Studies

- AXL Kinase Inhibition : In vitro studies have demonstrated that compounds similar to CFBA can inhibit AXL kinase activity, suggesting potential for use in treating cancers where AXL plays a critical role.

- Glucose-Responsive Systems : Research has shown that CFBA-modified nanoparticles and micelles can release insulin in a controlled manner upon glucose stimulation. These systems exhibit enhanced sensitivity compared to non-fluorinated analogs due to the increased acidity imparted by the fluorine atom.

The mechanism by which CFBA exerts its biological effects primarily involves:

- Enzyme Interaction : CFBA forms covalent bonds with specific amino acid residues in enzyme active sites, inhibiting their activity.

- Glucose Binding : The boronic acid group interacts with glucose molecules, facilitating changes that lead to drug release.

Pharmacokinetics

The pharmacokinetics of CFBA and its derivatives have been explored, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated precursors (e.g., bromo- or iodo-substituted aromatic rings). Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Solvent system : Mixed solvents like THF/H₂O or DMF/H₂O to balance boronic acid solubility and reactivity .

- Base optimization : K₂CO₃ or NaHCO₃ to maintain pH 8–10, preventing boronic acid hydrolysis .

- Temperature control : Reactions often proceed at 60–80°C under inert atmosphere to minimize side reactions .

Yield optimization requires iterative adjustments of stoichiometry (1.1–1.5 eq boronic acid) and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (fluorine and carboxymethyl groups). ¹⁹F NMR resolves fluorine environment ambiguities .

- X-ray crystallography : Resolves structural uncertainties (e.g., boronic acid dimerization) by determining bond angles and crystal packing .

- Mass spectrometry (HRMS) : Validates molecular weight and detects anhydride impurities, common in boronic acids .

Data contradiction resolution : Cross-validate using multiple techniques. For example, discrepancies in melting points (e.g., 238–240°C vs. literature reports) may arise from hydration states; thermogravimetric analysis (TGA) clarifies moisture content .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates (H302 hazard: harmful if swallowed) .

- Spill management : Absorb spills with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize boronic acid oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the carboxymethyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The carboxymethyl group increases steric hindrance, slowing transmetalation in Suzuki reactions. Mitigate by using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic effects : Fluorine’s electron-withdrawing nature enhances boronic acid electrophilicity, accelerating coupling with electron-rich aryl halides. Monitor via Hammett σₚ values (fluorine: σₚ ≈ 0.06; carboxymethyl: σₚ ≈ 0.45) .

- Kinetic studies : Use in situ IR or ¹⁹F NMR to track reaction progress and identify rate-limiting steps under varying substituent effects .

Q. What strategies prevent hydrolysis of the boronic acid group during aqueous workup or storage?

- Methodological Answer :

- Lyophilization : Remove water post-synthesis by freeze-drying to stabilize the boronic acid form .

- Protecting groups : Temporarily convert the boronic acid to trifluoroborate salts (K⁺ or NH₄⁺ salts) for improved stability in humid conditions .

- Solvent selection : Use anhydrous DMSO or DMF for reactions requiring water-free environments .

- Real-time monitoring : Employ pH-stat titration to maintain optimal conditions (pH 7–9) during aqueous workup, minimizing hydrolysis .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or supramolecular assemblies?

- Methodological Answer :

- DFT calculations : Model the boronic acid’s Lewis acidity (pKa ~8–10) to predict its coordination with transition metals (e.g., Pd, Rh) .

- Molecular dynamics (MD) : Simulate interactions in solvent systems (e.g., THF/H₂O) to optimize solubility and aggregation states .

- Docking studies : Predict binding affinities in enzyme-inhibitor complexes (e.g., proteases) using the carboxymethyl group as a hydrogen-bond donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.